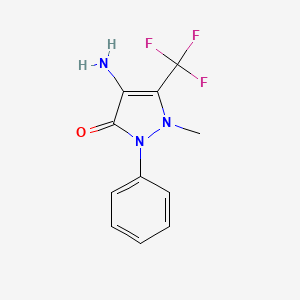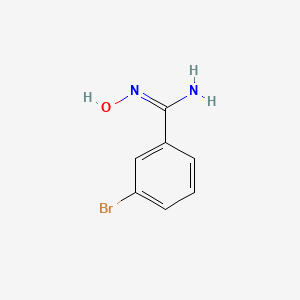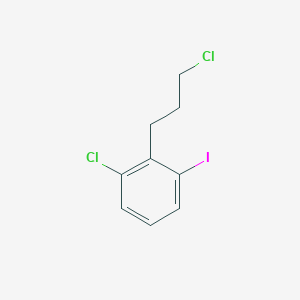
1-Chloro-2-(3-chloropropyl)-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a chloropropyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a suitable benzene derivative, followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Synthetic Route:
Halogenation: The benzene ring is first halogenated using reagents such as iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst like iron (Fe) to introduce the iodine atom.
Chloropropylation: The chloropropyl group is introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride (ClCH2CH2CH2Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrial production methods for this compound may involve continuous flow processes and optimized reaction conditions to ensure scalability and cost-effectiveness. The use of automated systems and advanced purification techniques helps in achieving high-quality products suitable for commercial applications.
Analyse Chemischer Reaktionen
1-Chloro-2-(3-chloropropyl)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation using reagents like potassium permanganate (KMnO4) can introduce functional groups such as carboxylic acids.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
- Substituted benzene derivatives.
- Oxidized products such as carboxylic acids.
- Biaryl compounds from coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloropropyl)-3-iodobenzene can be compared with other halogenated benzene derivatives to highlight its uniqueness:
1-Chloro-2-iodobenzene: Lacks the chloropropyl group, resulting in different reactivity and applications.
1-Bromo-2-(3-chloropropyl)-3-iodobenzene: The presence of bromine instead of chlorine alters the compound’s chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-iodobenzene: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness:
- The combination of chlorine, iodine, and chloropropyl group in this compound provides a unique set of chemical properties, making it versatile for various applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H9Cl2I |
|---|---|
Molekulargewicht |
314.97 g/mol |
IUPAC-Name |
1-chloro-2-(3-chloropropyl)-3-iodobenzene |
InChI |
InChI=1S/C9H9Cl2I/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
OSKAPRCYRCIBEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)CCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


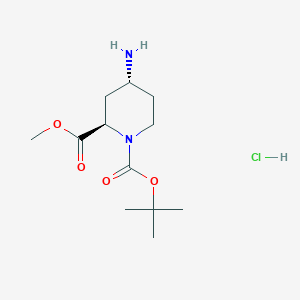
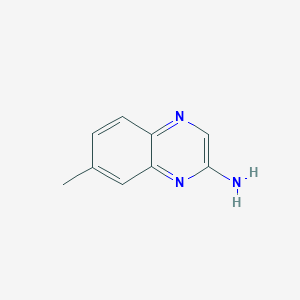
![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
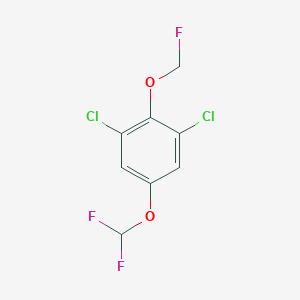
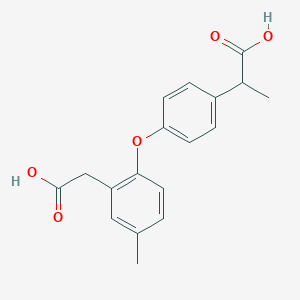
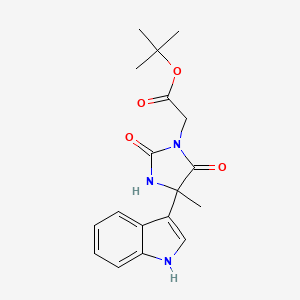

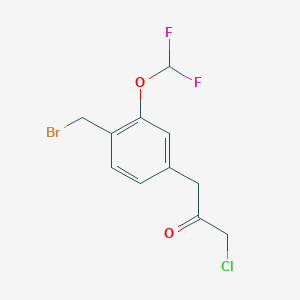
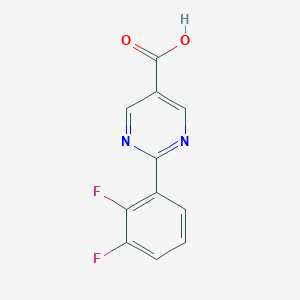
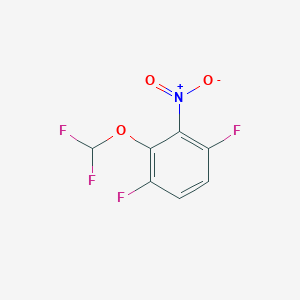
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)

